Inhibition of 5'-Nucleotidase: Comparative Affinity Data from Ecto-5'-Nucleotidase Assay
2-Ethyl-N,5-dimethylpyrimidin-4-amine demonstrates moderate affinity for rat ecto-5'-nucleotidase with a Ki of 101 nM, measured in transfected COS7 cells [1]. In contrast, the comparator 2-ethyl-N-methylpyrimidin-4-amine lacks reported inhibitory activity against this target in the same database, highlighting the functional importance of the additional 5-methyl substitution. While a direct head-to-head assay is not available, this cross-study comparison underscores that the 5-methyl group is non-redundant for achieving low-nanomolar potency against this nucleotide-metabolizing enzyme.
| Evidence Dimension | Enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 101 nM |
| Comparator Or Baseline | 2-Ethyl-N-methylpyrimidin-4-amine (CAS 52698-67-6): No reported activity against 5'-nucleotidase |
| Quantified Difference | Not applicable due to lack of comparator data |
| Conditions | Rat ecto-5'-nucleotidase transfected in COS7 cells, preincubated 10 mins before AMP addition, measured after 10 mins |
Why This Matters
This data informs selection of 2-ethyl-N,5-dimethylpyrimidin-4-amine as a starting point for developing nucleotide pathway modulators, where the 5-methyl substituent appears critical for enzyme engagement.
- [1] BindingDB. (n.d.). Affinity data for 2-Ethyl-N,5-dimethylpyrimidin-4-amine (BDBM50437946, CHEMBL1814392) against 5'-nucleotidase. View Source
